9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid
Description
9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid is a polycyclic compound characterized by a fused benzo-cyclopropa-cyclohepta-isoxazole framework with two chlorine substituents at the 9,9-positions and a carboxylic acid group at position 5. Its structure incorporates significant strain due to the cyclopropane ring and aromatic heterocycles, which may influence its chemical reactivity and physical properties. The compound’s complexity exemplifies challenges in systematic nomenclature, as seen in analogous systems requiring extensive substituent and ring descriptions .
Properties
Molecular Formula |
C14H9Cl2NO3 |
|---|---|
Molecular Weight |
310.1 g/mol |
IUPAC Name |
3,3-dichloro-9-oxa-8-azatetracyclo[9.4.0.02,4.06,10]pentadeca-1(15),6(10),7,11,13-pentaene-7-carboxylic acid |
InChI |
InChI=1S/C14H9Cl2NO3/c15-14(16)9-5-8-11(13(18)19)17-20-12(8)7-4-2-1-3-6(7)10(9)14/h1-4,9-10H,5H2,(H,18,19) |
InChI Key |
BIVURUUERGNCJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2(Cl)Cl)C3=CC=CC=C3C4=C1C(=NO4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid typically involves multi-step organic reactions. The starting materials often include substituted benzoic acids and cyclopropane derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms or reduction of other functional groups.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce dechlorinated or hydrogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as anti-inflammatory or anticancer agents. Research is ongoing to explore these possibilities.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Comparison of Carbazole Derivatives and Inferred Target Properties
*Inferred properties based on structural features:
- The dichloro substituents may increase melting point and lipophilicity compared to non-halogenated carbazoles.
- The carboxylic acid group could enhance solubility in polar solvents relative to nitro or tert-butoxycarbonyl groups.
Polycyclic Dichloro Derivatives ()
Compounds like 9,9-Dichloro-1,4,5,8-tetrahydro-4A,8A-methanonaphthalene and 9,9'-Dichloro-3,3'-bi(benz(d,e)anthracene)-7,7-dione from the SDBS Library provide insights into dichloro-substituted polycyclic systems:
Table 2: Dichloro-Polycyclic Structural Analogues
| Compound Name* | Structural Features | Inferred Reactivity/Properties |
|---|---|---|
| 9,9-Dichloro-1,4,5,8-tetrahydro... | Norbornane-like framework with Cl | High ring strain; electrophilic Cl sites |
| 9,9'-Dichloro-3,3'-bi(benz... | Fused aromatic dione with Cl | UV absorption; planar rigidity |
*Structural comparison with the target compound:
- Chlorine Positioning: The 9,9-dichloro configuration in the target may enhance steric hindrance and electron-withdrawing effects, similar to norbornane derivatives.
Nomenclature and Heterocyclic Systems ()
The compound 4,7-bis(phenyl)-8-[(2,4,6-trimethyl-3,5-dichloro)phenyl]-3-oxo-7,7a-dihydro-4H-2,10-oxa-9-aza-4,5,6a,7-tetraazadicyclopenta[a,h]pentalene-6-carboxylic acid highlights naming complexities in fused heterocycles. Unlike this example, the target compound avoids aza-rich systems but shares challenges in describing fused rings. Key differences include:
- Heteroatom Arrangement : The target’s isoxazole (O/N) contrasts with oxa-aza systems in , altering electronic properties.
- Substituent Effects : The carboxylic acid group in the target may direct reactivity toward esterification or amidation, unlike the ester groups in ’s compound.
Research Implications and Limitations
- Synthetic Strategies : Suzuki-Miyaura coupling (as in ) could be viable for introducing aryl groups to the target’s framework .
- Spectroscopic Trends : Carboxylic acid protons (e.g., δ12–13 ppm in IR/NMR) and chloro-substituent effects (e.g., downfield shifts) warrant further investigation.
- Stability Concerns: The cyclopropane ring’s strain may render the target more reactive than carbazole or norbornane analogues.
Biological Activity
9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid (CAS No. 1825312-38-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties and biological effects based on available research findings.
- Molecular Formula : C₁₄H₉Cl₂NO₃
- Molecular Weight : 310.13 g/mol
- Purity : Specifications vary; typically high purity is required for biological assays.
Biological Activity Overview
Research indicates that compounds containing isoxazole rings often exhibit diverse biological activities, including anti-cancer and anti-inflammatory properties. The specific compound has been examined for its cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
A study conducted on related isoxazole derivatives demonstrated significant cytotoxicity against human promyelocytic leukemia (HL-60) cell lines. The cytotoxic effects were evaluated through concentration-response assays where the effective concentration (EC50) values ranged widely from 86 to 755 μM. Notably, certain derivatives showed a marked decrease in Bcl-2 expression and an increase in p21^WAF-1 levels, suggesting mechanisms involving apoptosis and cell cycle arrest .
Mechanistic Insights
The biological mechanisms of action for isoxazole derivatives often involve modulation of apoptotic pathways and cell cycle regulation:
- Apoptosis Induction : Isoxazole derivatives have been shown to induce apoptosis in cancer cells by altering the expression of key regulatory proteins such as Bcl-2 and Bax.
- Cell Cycle Arrest : Increased levels of p21^WAF-1 indicate a potential mechanism where these compounds halt the cell cycle progression in cancer cells.
Case Studies
-
Study on Isoxazole Derivatives :
- Objective : To evaluate the cytotoxic effects of various isoxazole derivatives.
- Findings : Compounds exhibited varying degrees of cytotoxicity with some inducing apoptosis while others primarily caused cell cycle arrest.
- : The structure-activity relationship (SAR) suggests that modifications to the isoxazole ring can significantly influence biological activity .
-
Mechanistic Study :
- Objective : To understand the molecular pathways affected by isoxazole compounds.
- Findings : RT-PCR analysis revealed that specific derivatives could downregulate anti-apoptotic proteins while upregulating pro-apoptotic signals.
- : This dual action may provide therapeutic advantages in targeting cancer cells selectively .
Data Summary Table
| Compound Name | CAS No. | Molecular Weight | EC50 (μM) | Mechanism of Action |
|---|---|---|---|---|
| 9,9-Dichloro... | 1825312-38-6 | 310.13 | 86-755 | Apoptosis & Cell Cycle Arrest |
| Isoxazole (3) | Not Available | Not Applicable | Variable | Bcl-2 Downregulation |
| Isoxazole (6) | Not Available | Not Applicable | Variable | p21^WAF-1 Upregulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
